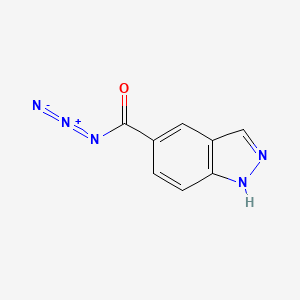

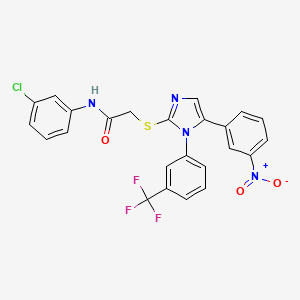

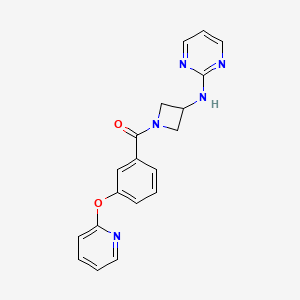

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Applications De Recherche Scientifique

Indole Derivatives Synthesis

Indoles are significant heterocyclic compounds found in natural products and drugs. They play a crucial role in cell biology and have attracted attention due to their biological activity. Researchers have explored novel synthetic methods for constructing indoles, including those present in selected alkaloids . The compound EN300-27081196 could serve as a precursor for indole derivatives, contributing to drug discovery and development.

Antimicrobial Potential

While specific studies on EN300-27081196 are scarce, related imidazole-containing compounds have demonstrated antimicrobial activity . Investigating its potential as an antimicrobial agent could be worthwhile, especially considering the urgent need for novel antibiotics.

Catalysis and Organic Synthesis

Heterocyclic compounds often find applications in catalysis and organic synthesis. EN300-27081196’s unique structure may enable it to participate in diverse chemical transformations. For instance, it could serve as a substrate in protodeboronation reactions, leading to valuable products .

Mécanisme D'action

Target of Action

Tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate, also known as EN300-27081196, is an amide compound

Mode of Action

It is mentioned that it has a bet proteolysis-inducing action . This suggests that it might interact with its targets to induce proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids.

Biochemical Pathways

Given its bet proteolysis-inducing action , it can be inferred that it may affect protein degradation pathways.

Result of Action

Given its bet proteolysis-inducing action , it can be inferred that it may lead to the breakdown of specific proteins within the cell.

Propriétés

IUPAC Name |

tert-butyl 5-bromo-8-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrFNO2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUZIBZVNRCMNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

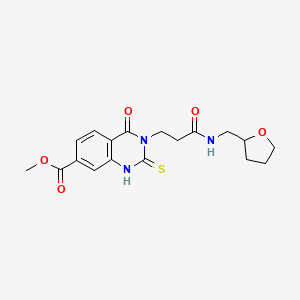

![1-[(2,5-Dimethylphenyl)methyl]-4-(2-ethoxyphenyl)pyrazine-2,3-dione](/img/structure/B2507143.png)

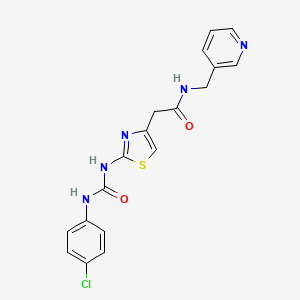

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

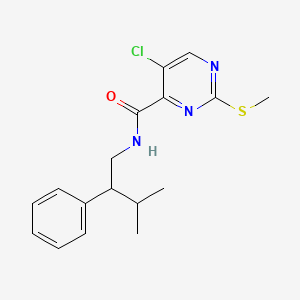

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)

![2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-cyclopentylacetamide](/img/structure/B2507159.png)